(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid
Description
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 2-aminopropan-2-yl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science. Its unique steric and electronic profile, imparted by the branched aminopropyl substituent, distinguishes it from simpler pyrimidinylboronic acids .
Properties
Molecular Formula |
C7H12BN3O2 |
|---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[2-(2-aminopropan-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O2/c1-7(2,9)6-10-3-5(4-11-6)8(12)13/h3-4,12-13H,9H2,1-2H3 |
InChI Key |
IRPHXKATFDNVPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)(C)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Starting Material : 5-Bromo-2-(2-aminopropan-2-yl)pyrimidine.
-
Protection : Bis-silylation of the primary amine using hexamethyldisilazane (HMDS) and TMSCl.
-
Metalation : Treatment with n-BuLi at -78°C generates a lithium intermediate at C5.
-
Boronation : Quenching with B(Oi-Pr)3 yields the protected boronic ester.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes silyl groups, yielding the boronic acid.
Yield : 65–75% (two steps).
Challenges : Steric hindrance from the bulky 2-(2-aminopropan-2-yl) group reduces metalation efficiency. Optimized lithiation times (2–4 hr) improve conversion.
Miyaura Borylation of Halogenated Intermediates
The Miyaura reaction, widely used for aryl boronate synthesis, is applicable here with modifications for the pyrimidine scaffold:
Key Steps:
-
Substrate : 5-Bromo-2-(2-aminopropan-2-yl)pyrimidine.
-
Boron Source : Bis(pinacolato)diboron (B2pin2).
-
Conditions : 80°C for 12 hr under N2.
Yield : 60–70%.
Advantages : Avoids cryogenic conditions.
Limitations : Requires Boc protection of the amine to prevent Pd-mediated decomposition. Post-borylation deprotection (TFA/CH2Cl2) restores the free amine.
Directed Ortho-Metalation (DoM)
Directed metalation strategies exploit directing groups to regioselectively functionalize pyrimidines:
Key Steps:
-
Directing Group Installation : 2-(2-Aminopropan-2-yl)pyrimidine is treated with TMSCl to form a silyl-protected intermediate.
-
Lithiation : LDA at -78°C directs metalation to C5.
-
Boronation : B(OMe)3 quenching, followed by pinacol ester formation.
-
Hydrolysis : H2O/MeOH cleavage yields the boronic acid.
Yield : 50–60%.
Note : Competing side reactions at C4 necessitate excess LDA (3 equiv).
Reductive Amination and Subsequent Functionalization
This route constructs the pyrimidine ring with pre-installed substituents:
Key Steps:
-
Cyclization : Condensation of 2-cyanoacetamide with 3-(2-aminopropan-2-yl)-3-oxopropanenitrile under acidic conditions forms the pyrimidine core.
-
Miyaura Borylation : As in Method 2.
Yield : 40–50% (over three steps).
Challenges : Low regioselectivity during cyclization requires careful stoichiometric control.
One-Pot Sequential Functionalization
A streamlined approach combining halogenation, amination, and boronation:
-
Halogenation : 2-Chloropyrimidine is brominated at C5 using NBS/BF3·Et2O.
-
Amination : Reaction with 2-aminopropan-2-ylzinc bromide (prepared from Zn and 2-bromo-2-aminopropane) under Pd catalysis.
Yield : 55–65%.
Advantages : Minimal intermediate isolation.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|
| Metal-Halogen Exchange | 65–75 | High purity | Cryogenic conditions |
| Miyaura Borylation | 60–70 | Scalable | Requires Boc protection |
| Directed Metalation | 50–60 | Regioselective | Low functional group tolerance |
| Reductive Amination | 40–50 | Modular pyrimidine synthesis | Multi-step, low yield |
| One-Pot Sequential | 55–65 | Efficient | Complex reagent preparation |
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino group and the boronic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid has shown potential as a kinase inhibitor, particularly against BCR-ABL, which is associated with chronic myeloid leukemia (CML). Its mechanism involves:
- Non-ATP Competitive Inhibition : The compound binds to the myristate binding site of the BCR-ABL kinase, preventing its activation.
Biological Studies
The compound serves as a valuable tool in biochemical assays and enzyme inhibition studies. Its boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful for:
- Studying Enzyme Mechanisms : It can be utilized to probe enzyme activity and interactions in various biological contexts.
Industrial Applications
In industry, this compound is employed as a building block for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is crucial for optimizing its biological activity. Key findings include:
| Compound Variant | Position | Modifications | EC50 (μM) |
|---|---|---|---|
| Compound 1 | 4 | NH₂ | 0.048 |
| Compound 2 | 6 | SO₂CH₃ | 0.060 |
| Compound 3 | 4,6 | N-methylpiperazine | 0.048 |
BCR-ABL Inhibition
A recent study demonstrated that (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid effectively inhibited BCR-ABL kinase activity in vitro, with an EC50 value in the low nanomolar range, indicating potent antiproliferative effects on CML cells.
Combination Therapies
This compound has shown promise in combination therapies with other tyrosine kinase inhibitors (TKIs), enhancing therapeutic efficacy against CML by overcoming resistance mechanisms associated with established treatments like ponatinib.
In Vivo Efficacy
In xenograft models, similar compounds have demonstrated significant tumor growth inhibition, supporting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituents on the pyrimidine ring, which modulate reactivity, solubility, and biological activity:
| Compound Name | Substituent Position/Type | Key Structural Features |
|---|---|---|
| (2-Aminopyrimidin-5-yl)boronic acid | 2-Amino | Linear amino group; lower steric hindrance |
| (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid | 2-(2-Aminopropan-2-yl) | Branched amino group; increased steric bulk |
| (2-Methoxypyrimidin-5-yl)boronic acid | 2-Methoxy | Electron-donating methoxy group |
| (2-Dimethylaminopyrimidin-5-yl)boronic acid | 2-Dimethylamino | Electron-rich dimethylamino substituent |
| (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid | 2-Amino, 4-CF₃ | Electron-withdrawing CF₃ group |
Key Observations :
Physicochemical Properties
Key Observations :
- The primary amino group in the target compound improves aqueous solubility compared to methoxy or CF₃ analogs, making it preferable for biological applications .
- CF₃-substituted analogs exhibit lower stability due to protodeboronation under basic conditions, limiting their utility in prolonged reactions .
Biological Activity
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapy and kinase inhibition. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyrimidine ring, which is crucial for its interaction with biological targets.
The primary mechanism of action for (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its role as an inhibitor of specific kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia (CML). The compound acts as a non-ATP competitive inhibitor, binding to the myristate binding site of the BCR-ABL kinase and preventing its activation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from various studies include:
- Substitution Effects : The introduction of different substituents on the pyrimidine ring can significantly alter potency. For instance, modifications at the 4 and 6 positions have been shown to enhance cellular potency against BCR-ABL transformed cells .
- Conformational Preferences : The active conformation of the compound is critical; compounds favoring a trans conformation have demonstrated better inhibitory activity compared to their cis counterparts .
Table 1: Summary of SAR Findings
| Compound Variant | Position | Modifications | EC50 (μM) |
|---|---|---|---|
| Compound 1 | 4 | NH2 | 0.048 |
| Compound 2 | 6 | SO2CH3 | 0.060 |
| Compound 3 | 4,6 | N-methylpiperazine | 0.048 |
Biological Activity and Efficacy
Recent studies have demonstrated that (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has been tested against BCR-ABL positive cell lines with promising results.
Case Studies
- BCR-ABL Inhibition : A study reported that this compound effectively inhibited BCR-ABL kinase activity in vitro, showing an EC50 value in the low nanomolar range, indicating potent antiproliferative effects on CML cells .
- Combination Therapies : In combination with other tyrosine kinase inhibitors (TKIs), this compound has shown potential in overcoming resistance mechanisms in CML treatment, enhancing therapeutic efficacy when used alongside established drugs like ponatinib .
- In Vivo Efficacy : In xenograft models, compounds similar to (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid demonstrated significant tumor growth inhibition, supporting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the key synthetic routes for (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid, and how do reaction conditions influence yield?
A practical synthesis involves a two-step process:
- Step 1 : In situ protection of the amine group using TMSCl (trimethylsilyl chloride), followed by metal-halogen exchange with n-BuLi.
- Step 2 : Trapping with B(Oi-Pr)₃ (triisopropyl borate) and isolation via acid-base purification to achieve 80% yield .
Critical Parameters : - Temperature control during metal-halogen exchange to avoid side reactions.
- Acid-base purification ensures removal of silyl byproducts, crucial for high purity .
Q. What analytical methods are recommended for characterizing this boronic acid and its intermediates?
- NMR Spectroscopy : ¹¹B NMR to confirm boronic acid formation (δ ~30 ppm for boronate esters, δ ~10 ppm for free boronic acids) .
- HPLC : Monitor reaction progress and purity, especially for intermediates like pinacol boronate esters .
- Mass Spectrometry : Confirm molecular weight (C₇H₁₁BN₂O₃, MW 181.98) .
Q. How does the compound’s solubility profile impact experimental design?
- Solubility : Limited in aqueous media but soluble in polar aprotic solvents (e.g., DMF, DMSO). Pre-formulate with co-solvents (e.g., PEG-400) for biological assays .
- Stability : Prone to protodeboronation in acidic conditions; use buffered solutions (pH 7–9) for long-term storage .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in Suzuki-Miyaura couplings be resolved?
Case Study : Discrepancies in coupling efficiency may arise from:
Q. What strategies mitigate challenges in synthesizing analogs with varying pyrimidine substituents?
Q. How does the 2-aminopropan-2-yl group influence biological activity compared to other substituents?
- Enzyme Binding : The tertiary amine enhances hydrogen-bonding with protease active sites (e.g., HIV-1 protease), as shown in analogs with IC₅₀ < 1 μM .
- Metabolic Stability : Bulkier substituents reduce CYP450-mediated oxidation, improving pharmacokinetic profiles in preclinical models .
Methodological Considerations
Q. What protocols are recommended for stabilizing boronic acids during long-term storage?
Q. How can researchers validate the compound’s role in inhibiting specific enzymes?
- Kinetic Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure inhibition constants (Kᵢ) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., serine proteases) to map binding interactions .
Data Contradictions and Troubleshooting
Q. Why do solubility values reported in literature vary significantly?
Q. How to address inconsistencies in biological activity across cell lines?
- Membrane Permeability : Use logP calculations (predicted logP = 1.2) to assess passive diffusion. Modify with prodrug strategies (e.g., esterification) for low-permeability cells .
- Off-Target Effects : Perform kinome-wide screening (e.g., using KinomeScan) to identify non-specific kinase interactions .
Comparative Analysis with Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
